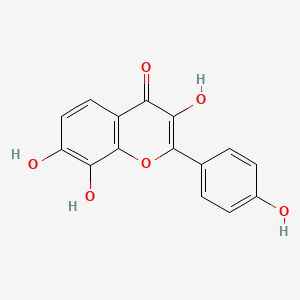

3,7,8,4'-Tetrahydroxyflavone

Descripción general

Descripción

3,7,8,4’-Tetrahydroxyflavone is a naturally occurring flavonoid found in various pigmented fruits and vegetables. It is known for its potent antioxidant and anti-inflammatory properties. This compound has garnered significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,8,4’-Tetrahydroxyflavone typically involves the use of chalcone intermediates. One common method is the Claisen-Schmidt condensation reaction between appropriate acetophenone and benzaldehyde derivatives, followed by cyclization and hydroxylation steps. The reaction conditions often include the use of base catalysts such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of 3,7,8,4’-Tetrahydroxyflavone may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound from simple precursors. This method can be more sustainable and cost-effective compared to traditional chemical synthesis .

Análisis De Reacciones Químicas

Types of Reactions

3,7,8,4’-Tetrahydroxyflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the flavone structure to flavanones.

Substitution: Electrophilic substitution reactions can introduce additional functional groups into the flavone structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the flavone structure .

Major Products

The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can exhibit different biological activities compared to the parent compound .

Aplicaciones Científicas De Investigación

Chemical Applications

Model Compound for Flavonoid Chemistry

- 3,7,8,4'-Tetrahydroxyflavone serves as a model compound for studying flavonoid chemistry and reactivity. Its structure allows researchers to investigate the effects of hydroxyl group positioning on biological activity and chemical reactivity.

Synthesis of Derivatives

- It is utilized as a building block for synthesizing more complex flavonoid derivatives. The compound's unique properties enable the development of new materials with potential applications in pharmaceuticals and nutraceuticals.

Biological Applications

Antioxidant Properties

- THF exhibits potent antioxidant activity, which helps mitigate oxidative stress in cells. This property is crucial in research focusing on aging and chronic diseases where oxidative damage plays a significant role.

Anti-inflammatory Effects

- The compound has demonstrated anti-inflammatory properties that can be beneficial in conditions characterized by chronic inflammation. Its ability to modulate inflammatory pathways makes it a valuable tool in biological research.

Medical Applications

Xanthine Oxidase Inhibition

- One of the primary mechanisms of action for this compound is its inhibition of xanthine oxidase (XOD), an enzyme involved in purine metabolism. By inhibiting XOD, THF reduces uric acid production, which is significant in treating conditions like gout and hyperuricemia. The compound has an IC50 value of approximately 10.488 µM against XOD .

Potential Therapeutic Effects

- Research indicates that THF may have therapeutic applications in various diseases, including:

Industrial Applications

Development of Nutraceuticals

- Due to its health-promoting properties, this compound is being explored for use in dietary supplements and functional foods aimed at enhancing health and preventing diseases.

Case Studies

Biochemical Mechanisms

Interaction with Biomolecules

- THF interacts with various enzymes and proteins:

Metabolic Pathways

Mecanismo De Acción

The mechanism of action of 3,7,8,4’-Tetrahydroxyflavone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as TNF-α and COX-2, through the modulation of signaling pathways like NF-κB and MAPK.

Cancer: It inhibits the PI3K/Akt/mTOR and MAPK pathways, leading to reduced cancer cell proliferation and increased apoptosis

Comparación Con Compuestos Similares

3,7,8,4’-Tetrahydroxyflavone can be compared with other similar flavonoids, such as quercetin, kaempferol, and myricetin:

Quercetin: Like 3,7,8,4’-Tetrahydroxyflavone, quercetin has strong antioxidant and anti-inflammatory properties. quercetin has a broader range of biological activities and is more widely studied.

Kaempferol: Kaempferol also exhibits antioxidant and anti-inflammatory effects but differs in its hydroxylation pattern, which can influence its biological activity.

Actividad Biológica

3,7,8,4'-Tetrahydroxyflavone (THF) is a naturally occurring flavonoid that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications in medicine and industry.

Overview of this compound

- Chemical Formula : C15H10O6

- Molecular Weight : 286.24 g/mol

- CAS Number : 1429-28-3

This compound primarily acts as an inhibitor of xanthine oxidase (XOD), an enzyme involved in purine metabolism. By inhibiting XOD, THF reduces the production of uric acid, which is beneficial in conditions like gout and hyperuricemia . The compound's structure, characterized by four hydroxyl groups at specific positions on the flavonoid backbone, enhances its ability to interact with biological targets effectively.

Antioxidant Properties

THF exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in various cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Research indicates that THF can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory effects . This makes it a potential therapeutic agent for inflammatory diseases.

Antiplatelet Activity

THF has been reported to inhibit platelet activation and aggregation. This property is particularly relevant in cardiovascular health, where excessive platelet aggregation can lead to thrombus formation and subsequent cardiovascular events .

Pharmacological Applications

The biological activities of THF suggest several potential applications:

- Gout Treatment : By lowering uric acid levels through XOD inhibition.

- Cancer Therapy : Due to its antioxidant and anti-inflammatory properties, THF may help prevent cancer cell proliferation.

- Cardiovascular Health : Its antiplatelet effects could be beneficial in preventing heart attacks and strokes.

Experimental Findings

A summary of key experimental findings related to the biological activity of THF is presented below:

Case Studies

- Radioprotection Study : A study demonstrated that THF could protect cells from γ-irradiation-induced oxidative damage by reducing intracellular ROS levels and maintaining cell viability . This suggests a potential role for THF in radioprotection therapies.

- Inflammatory Disease Model : In animal models of inflammation, THF administration resulted in decreased levels of inflammatory markers and improved clinical outcomes. This highlights its potential as a therapeutic agent in managing chronic inflammatory conditions.

Propiedades

IUPAC Name |

3,7,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)14-13(20)11(18)9-5-6-10(17)12(19)15(9)21-14/h1-6,16-17,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNPLJZTPMOXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701192219 | |

| Record name | 3,7,8-Trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429-28-3 | |

| Record name | 3,7,8-Trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7,8-Trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.